Gsk3-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19N3OS |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

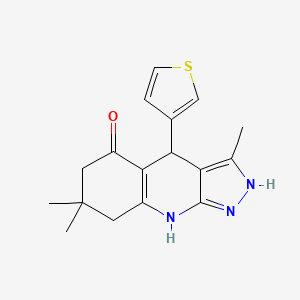

3,7,7-trimethyl-4-thiophen-3-yl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |

InChI |

InChI=1S/C17H19N3OS/c1-9-13-14(10-4-5-22-8-10)15-11(18-16(13)20-19-9)6-17(2,3)7-12(15)21/h4-5,8,14H,6-7H2,1-3H3,(H2,18,19,20) |

InChI Key |

BHLCWTAXFPUMBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CSC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to GSK3β-IN-2 (Compound S01): A Potent Inhibitor for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of GSK3β-IN-2, also known as Compound S01. This potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β) has emerged as a significant tool in the research of neurodegenerative diseases, particularly Alzheimer's Disease (AD).

Discovery and Rationale

GSK3β-IN-2 (S01) was rationally designed and synthesized as a novel inhibitor of GSK3β for the potential treatment of Alzheimer's disease.[1][2] The rationale for its development is rooted in the critical role of GSK3β in the pathogenesis of AD. This kinase is implicated in the hyperphosphorylation of tau protein, a key event leading to the formation of neurofibrillary tangles, one of the pathological hallmarks of AD. Furthermore, GSK3β is involved in the regulation of β-catenin, a crucial component of the Wnt signaling pathway which plays a role in neurogenesis and neuronal survival.

A discrepancy has been noted in the public domain regarding the core chemical structure of GSK3β-IN-2. While some commercial suppliers depict a pyrazolo[3,4-d]pyridazin-7-one scaffold, the primary scientific literature introducing this compound identifies it as a pyrrolo[2,3-b]pyridine derivative.[1][2] This guide adheres to the structure reported in the peer-reviewed publication.

Synthesis of GSK3β-IN-2 (S01)

The synthesis of GSK3β-IN-2 is based on the construction of a pyrrolo[2,3-b]pyridine core. While the primary publication provides the overall scheme, specific reaction conditions such as solvents, temperatures, and purification methods are detailed in the experimental section of the source article. A generalized synthetic approach for related pyrrolo[2,3-b]pyridine derivatives involves the following key steps:

-

Formation of the Pyrrolo[2,3-b]pyridine Scaffold: This is typically achieved through multi-step reactions, often starting from substituted pyridine precursors.

-

Functionalization of the Core Structure: Introduction of various substituents at specific positions of the pyrrolo[2,3-b]pyridine ring system is carried out to optimize biological activity.

-

Final Compound Synthesis: The final step usually involves a coupling reaction to attach the desired side chains, leading to the formation of GSK3β-IN-2.

For the precise, step-by-step synthesis protocol, including all reagents, reaction conditions, and characterization data, researchers are directed to the primary publication by Xun QQ, et al. (2025).[1][2]

Quantitative Biological Data

The biological activity of GSK3β-IN-2 has been characterized through various in vitro and in vivo assays. The key quantitative data are summarized in the tables below for ease of comparison.

Table 1: In Vitro Inhibitory Activity of GSK3β-IN-2 (S01)

| Parameter | Value | Notes |

| IC50 for GSK3β | 0.35 ± 0.06 nM | Demonstrates high potency against the target kinase.[1][2] |

| Kinase Selectivity | Acceptable | Tested against a panel of 24 structurally similar kinases.[1][2] |

Table 2: Cellular Activity of GSK3β-IN-2 (S01) in SH-SY5Y Cells

| Cellular Effect | Concentration | Observation |

| p-tau (Ser396) Reduction | 1, 5, and 10 µM | Dose-dependent decrease in tau hyperphosphorylation.[2] |

| p-GSK-3β (Ser9) Increase | Dose-dependent | Indicates target engagement and inhibition of GSK3β activity.[1][2] |

| β-catenin Upregulation | Not specified | Suggests activation of the Wnt signaling pathway.[1][2] |

| Neurogenesis Biomarker Upregulation | Not specified | Indicates potential for promoting the generation of new neurons.[1][2] |

| Neurite Outgrowth Promotion | Not specified | Suggests a role in neuronal development and repair.[1][2] |

| Cytotoxicity | Up to 100 µM | Low cytotoxicity, with a cell survival rate of over 70%.[3] |

Table 3: In Vivo Efficacy of GSK3β-IN-2 (S01) in a Zebrafish Model of Alzheimer's Disease

| In Vivo Model | Treatment Concentration | Outcome | Comparison |

| AlCl3-induced Zebrafish | 0.12 µM | Substantial amelioration of dyskinesia. | More potent than Donepezil (8 µM) under identical conditions.[1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the abstracts of the primary literature and general laboratory practices. For precise details, including buffer compositions and instrument settings, consultation of the original publication is recommended.

GSK3β Kinase Activity Assay (IC50 Determination)

The inhibitory potency of GSK3β-IN-2 was determined using a kinase activity assay, likely a luminescence-based assay such as Kinase-Glo®.

Protocol Outline:

-

Reaction Setup: A reaction mixture containing recombinant GSK3β enzyme, a specific substrate peptide, and ATP is prepared in a kinase assay buffer.

-

Inhibitor Addition: Serial dilutions of GSK3β-IN-2 are added to the reaction wells.

-

Incubation: The reaction is incubated at a controlled temperature to allow for the kinase reaction to proceed.

-

Detection: A detection reagent (e.g., Kinase-Glo®) is added, which measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: The luminescence data is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Western Blotting for p-GSK-3β-Ser9 and p-tau-Ser396

Western blotting was employed to assess the effect of GSK3β-IN-2 on the phosphorylation status of GSK3β and its substrate, tau.

Protocol Outline:

-

Cell Culture and Treatment: SH-SY5Y cells are cultured and treated with varying concentrations of GSK3β-IN-2 for a specified duration.

-

Cell Lysis: The cells are lysed to extract total proteins.

-

Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p-GSK-3β-Ser9, total GSK3β, p-tau-Ser396, and a loading control (e.g., GAPDH).

-

Detection: The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Densitometry: The intensity of the bands is quantified to determine the relative protein levels.

Neurite Outgrowth Assay

The effect of GSK3β-IN-2 on promoting neurite outgrowth was assessed in differentiated neuronal cells.

Protocol Outline:

-

Cell Seeding: Neuronal cells (e.g., differentiated SH-SY5Y) are seeded at a low density on a suitable substrate.

-

Treatment: The cells are treated with GSK3β-IN-2 or a vehicle control.

-

Incubation: The cells are incubated for a period sufficient to allow for neurite extension.

-

Imaging: The cells are fixed and imaged using a microscope.

-

Analysis: The length and number of neurites per cell are measured and compared between the treated and control groups.

Zebrafish Model of Alzheimer's Disease

An aluminum chloride (AlCl3)-induced zebrafish model was utilized to evaluate the in vivo efficacy of GSK3β-IN-2.

Protocol Outline:

-

Induction of AD-like Phenotype: Zebrafish larvae are exposed to AlCl3 to induce a dyskinesia phenotype, which mimics some aspects of Alzheimer's disease.

-

Treatment: The zebrafish are treated with GSK3β-IN-2, a positive control (e.g., Donepezil), or a vehicle control.

-

Behavioral Assessment: The locomotor activity of the zebrafish is monitored and quantified to assess the extent of dyskinesia.

-

Data Analysis: The behavioral data from the different treatment groups are compared to determine the therapeutic effect of GSK3β-IN-2.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving GSK3β and the general experimental workflows.

References

- 1. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GSK3 Inhibition in Cellular Proliferation: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, differentiation, apoptosis, and cellular proliferation.[1][2][3] GSK3 exists in two isoforms, GSK3α and GSK3β, which are encoded by distinct genes but share a high degree of homology, particularly within their kinase domains.[4][5] Unlike many kinases that are activated by specific stimuli, GSK3 is constitutively active in resting cells and is primarily regulated through inhibition by upstream signaling pathways.[1][4] This guide provides a comprehensive overview of the role of GSK3 in cellular proliferation, the key signaling pathways it modulates, and experimental approaches to study the effects of GSK3 inhibition. While the specific inhibitor "Gsk3-IN-2" was not found in publicly available literature, this guide will focus on the broader class of GSK3 inhibitors and their application in cellular proliferation studies.

GSK3's Dichotomous Role in Cellular Proliferation

GSK3's influence on cellular proliferation is complex and context-dependent, with evidence supporting its function as both a tumor suppressor and a promoter.[5] Its diverse roles are attributed to its large number of substrates, which include transcription factors, cell cycle regulators, and components of key signaling pathways.[5][6]

As a tumor suppressor , GSK3 can inhibit cell proliferation by phosphorylating and promoting the degradation of pro-proliferative proteins such as β-catenin and cyclin D1.[2] By phosphorylating β-catenin, GSK3 targets it for ubiquitination and proteasomal degradation, thereby preventing its nuclear translocation and the subsequent transcription of genes involved in cell proliferation.[3][6]

Conversely, in some cellular contexts, GSK3 can act as a tumor promoter . For instance, in certain cancers like osteosarcoma, increased GSK3 expression and activity have been linked to enhanced cell proliferation and survival.[7] Pharmacological inhibition of GSK3 in these cancer cells leads to decreased proliferation and induction of apoptosis.[7]

Key Signaling Pathways Modulated by GSK3

GSK3 is a critical node in several signaling pathways that are fundamental to the regulation of cellular proliferation. The two most prominent pathways are the Wnt/β-catenin and the PI3K/Akt/mTOR pathways.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt ligand, GSK3 is part of a "destruction complex" that also includes Axin, adenomatous polyposis coli (APC), and casein kinase 1 (CK1).[3] This complex facilitates the sequential phosphorylation of β-catenin by CK1 and then GSK3, marking it for proteasomal degradation.[6] This keeps the levels of cytoplasmic β-catenin low, preventing its nuclear accumulation and the activation of T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, which drive the expression of proliferation-associated genes.[1]

Upon Wnt binding to its receptor, the destruction complex is disrupted, leading to the inhibition of GSK3 activity.[6] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes.

Caption: Wnt/β-catenin signaling pathway with GSK3 as a key negative regulator.

PI3K/Akt/mTOR Signaling Pathway

Growth factor signaling through receptor tyrosine kinases (RTKs) activates phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt (also known as protein kinase B).[3] Activated Akt phosphorylates GSK3β at Serine 9 and GSK3α at Serine 21, leading to their inhibition.[1] This inhibitory phosphorylation creates a pseudosubstrate at the N-terminus of GSK3 that blocks the active site.[6]

The inhibition of GSK3 by Akt has several downstream effects that promote cell proliferation. For example, it can lead to the stabilization of proteins that promote cell cycle progression. Furthermore, the PI3K/Akt pathway converges on the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.

Caption: PI3K/Akt signaling pathway leading to the inhibition of GSK3.

Quantitative Data on GSK3 Inhibitors in Cellular Proliferation

While a specific compound "this compound" is not documented, various GSK3 inhibitors have been studied for their anti-proliferative effects. The following table summarizes representative quantitative data for some of these inhibitors.

| Inhibitor | Cell Line | Assay | IC50 / Effect | Reference |

| Lithium | Human esophageal cancer (Eca-109) | Cell Cycle Analysis | G2/M arrest | [5] |

| SB216763 | Human osteosarcoma cells | Proliferation Assay | Decreased proliferation | [7] |

| 9-ING-41 | Renal cancer cell lines | Cell Cycle Analysis | G0/G1 and G2/M arrest | [5] |

Note: This table is illustrative and based on available literature. IC50 values can vary significantly depending on the cell line and experimental conditions.

Experimental Protocols for Studying GSK3 Inhibition and Cellular Proliferation

Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

GSK3 inhibitor of interest

-

Cells in culture (e.g., cancer cell line)

-

96-well culture plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the GSK3 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-200 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

GSK3 inhibitor

-

Cells in culture

-

6-well culture plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the GSK3 inhibitor for the desired duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Use cell cycle analysis software to quantify the percentage of cells in each phase.

Western Blotting for Signaling Pathway Components

Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of GSK3-related signaling pathways.

Materials:

-

GSK3 inhibitor

-

Cells in culture

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GSK3β, anti-p-GSK3β (Ser9), anti-β-catenin, anti-Cyclin D1, anti-Akt, anti-p-Akt (Ser473), anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the GSK3 inhibitor, then lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities.

Caption: A typical experimental workflow for studying the effects of a GSK3 inhibitor.

Conclusion

GSK3 is a critical regulator of cellular proliferation, acting as a key signaling node in pathways such as the Wnt/β-catenin and PI3K/Akt cascades. Its dual role as both a promoter and a suppressor of proliferation highlights the importance of cellular context in determining its ultimate function. The use of specific GSK3 inhibitors is a powerful tool for dissecting the intricate mechanisms by which GSK3 controls cell division and for exploring its therapeutic potential in diseases characterized by aberrant proliferation, such as cancer. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the impact of GSK3 inhibition on cellular proliferation in their specific models of interest.

References

- 1. GSK3 in cell signaling | Abcam [abcam.com]

- 2. GSK-3 - Wikipedia [en.wikipedia.org]

- 3. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer [mdpi.com]

- 6. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

Gsk3-IN-2 in Diabetes and Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen Synthase Kinase-3 (GSK-3), a constitutively active serine/threonine kinase, has emerged as a critical regulatory node in a multitude of cellular processes, including glycogen metabolism, insulin signaling, and cell fate determination. Its aberrant activity is implicated in the pathogenesis of type 2 diabetes (T2D) and metabolic syndrome. This technical guide provides an in-depth overview of the role of GSK-3 in diabetes and metabolic research, with a particular focus on the potential of potent and selective GSK-3 inhibitors, exemplified by the preclinical compound Gsk3-IN-2. While direct research on this compound in diabetes is limited, this guide will leverage data from structurally and functionally similar inhibitors, such as CHIR99021 and TWS119, to delineate the therapeutic rationale, experimental methodologies, and key signaling pathways involved in targeting GSK-3 for the treatment of metabolic diseases.

Introduction: GSK-3 as a Therapeutic Target in Diabetes

Glycogen Synthase Kinase-3 exists in two main isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes but share a high degree of homology in their kinase domains. In the context of metabolic regulation, GSK-3 acts as a crucial negative regulator of the insulin signaling pathway.[1] Under basal conditions, GSK-3 is constitutively active and phosphorylates glycogen synthase, rendering it inactive and thereby inhibiting glycogen synthesis. Upon insulin stimulation, the PI3K/Akt signaling cascade is activated, leading to the phosphorylation and inactivation of GSK-3. This relieves the inhibition of glycogen synthase, promoting glucose storage as glycogen.[1]

In individuals with insulin resistance and type 2 diabetes, GSK-3 activity is often elevated in key metabolic tissues such as the liver, skeletal muscle, and adipose tissue. This heightened GSK-3 activity contributes to the pathophysiology of the disease by:

-

Impairing Glycogen Synthesis: Persistent phosphorylation and inactivation of glycogen synthase reduce glucose uptake and storage.

-

Promoting Insulin Resistance: GSK-3 can phosphorylate insulin receptor substrate 1 (IRS-1) at inhibitory serine residues, thereby attenuating downstream insulin signaling.[2]

-

Enhancing Gluconeogenesis: In the liver, GSK-3 can promote the expression of gluconeogenic enzymes.

-

Inducing β-cell Dysfunction: Elevated GSK-3 activity has been linked to increased β-cell apoptosis and reduced insulin secretion.

Therefore, the inhibition of GSK-3 presents a promising therapeutic strategy to enhance insulin sensitivity and improve glucose homeostasis in diabetic patients.

This compound and Other Potent GSK-3 Inhibitors

A number of small molecule inhibitors targeting GSK-3 have been developed and investigated for their therapeutic potential.

This compound (Compound S01): this compound is a highly potent and selective inhibitor of GSK-3β with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. While its primary application in published research has been in the context of neurodegenerative diseases, its potent inhibitory activity makes it a valuable tool for investigating the role of GSK-3β in metabolic processes.

CHIR99021: This aminopyrimidine derivative is one of the most potent and selective GSK-3 inhibitors described to date, with IC50 values of 6.7 nM for GSK-3β and 10 nM for GSK-3α.[3] It has been extensively used in stem cell biology and has also been investigated in models of diabetes, where it has been shown to improve glucose tolerance and stimulate glycogen synthesis.[4]

TWS119: A pyrrolopyrimidine compound, TWS119 is another potent GSK-3β inhibitor with an IC50 of 30 nM.[5] Its effects on insulin signaling and its ability to modulate metabolic pathways have been demonstrated in various preclinical studies.

The following table summarizes the inhibitory potency of these compounds.

| Compound | Target | IC50 |

| Gsk3β-IN-2 | GSK-3β | 0.35 nM |

| CHIR99021 | GSK-3β | 6.7 nM |

| GSK-3α | 10 nM | |

| TWS119 | GSK-3β | 30 nM |

Signaling Pathways and Mechanism of Action

The primary mechanism by which GSK-3 inhibitors exert their metabolic effects is through the potentiation of the insulin signaling pathway. The diagram below illustrates the central role of GSK-3 and the intervention point for inhibitors.

As depicted, insulin binding to its receptor initiates a signaling cascade that leads to the activation of Akt. Activated Akt then phosphorylates and inactivates GSK-3β. This releases the brake on glycogen synthase, allowing for the conversion of glucose into glycogen. This compound and other GSK-3 inhibitors directly block the activity of GSK-3β, mimicking the effect of insulin signaling and thereby promoting glucose utilization.

Preclinical Evidence and Quantitative Data

Studies utilizing potent GSK-3 inhibitors like CHIR99021 in animal models of diabetes and insulin resistance have provided compelling evidence for their therapeutic potential.

| Study Parameter | Animal Model | Treatment | Key Findings |

| Glucose Tolerance | High-fat diet-induced obese mice | CHIR99021 | Improved glucose clearance during an oral glucose tolerance test.[4] |

| Glycogen Synthesis | Zucker diabetic fatty (ZDF) rats | CHIR99021 | Increased hepatic glycogen synthesis.[4] |

| Insulin Signaling | Spontaneously hypertensive rats | TWS119 | Enhanced insulin receptor substrate 1 (IRS1) activity in the central nervous system. |

| β-cell Function | in vitro human islets | GSK-3 inhibitor | Protected against glucose- and lipid-induced β-cell apoptosis. |

Experimental Protocols

This section provides an overview of key experimental protocols used to evaluate the efficacy of GSK-3 inhibitors in diabetes and metabolic research.

In Vivo Glucose Tolerance Test (GTT)

Objective: To assess the effect of a GSK-3 inhibitor on the ability of an animal to clear a glucose load.

Protocol:

-

Animal Model: Use a relevant diabetic or insulin-resistant mouse model (e.g., db/db mice, high-fat diet-fed C57BL/6J mice).

-

Acclimatization and Fasting: Acclimatize animals to handling. Fast mice overnight (16-18 hours) with free access to water.

-

Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure glucose levels using a glucometer.

-

Compound Administration: Administer the GSK-3 inhibitor (e.g., CHIR99021 dissolved in a suitable vehicle like DMSO, administered via intraperitoneal injection) at a predetermined time before the glucose challenge.

-

Glucose Challenge: Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage or intraperitoneal injection.

-

Blood Glucose Monitoring: Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) and measure glucose levels.

-

Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC in the treated group compared to the vehicle control indicates improved glucose tolerance.

Western Blot Analysis of Insulin Signaling Proteins

Objective: To determine the effect of a GSK-3 inhibitor on the phosphorylation status of key proteins in the insulin signaling pathway.

Protocol:

-

Cell/Tissue Treatment: Treat cells in culture (e.g., L6 myotubes) or tissues from treated animals with the GSK-3 inhibitor and/or insulin.

-

Protein Extraction: Lyse cells or homogenize tissues in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-GSK-3β, GSK-3β, p-IRS-1, IRS-1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Glycogen Synthase Activity Assay

Objective: To measure the enzymatic activity of glycogen synthase in response to GSK-3 inhibitor treatment.

Protocol:

-

Sample Preparation: Prepare tissue homogenates or cell lysates from treated and control groups.

-

Assay Principle: The assay measures the incorporation of radiolabeled UDP-glucose into glycogen. The activity is typically measured in the presence and absence of the allosteric activator glucose-6-phosphate (G6P) to determine the activity ratio (-G6P/+G6P), which reflects the phosphorylation state of the enzyme.

-

Reaction Mixture: Incubate the sample with a reaction mixture containing UDP-[U-14C]glucose, glycogen, and buffer, with or without G6P.

-

Stopping the Reaction: Stop the reaction by spotting the mixture onto filter paper and washing away unincorporated UDP-[U-14C]glucose with ethanol.

-

Quantification: Measure the radioactivity remaining on the filter paper using a scintillation counter.

-

Data Analysis: Express glycogen synthase activity as the activity ratio (-G6P/+G6P). An increase in this ratio indicates activation of the enzyme.

Conclusion and Future Directions

The inhibition of GSK-3 represents a compelling strategy for the treatment of type 2 diabetes and metabolic syndrome. Potent and selective inhibitors like this compound, CHIR99021, and TWS119 have demonstrated significant promise in preclinical models by enhancing insulin sensitivity, promoting glucose uptake and storage, and protecting pancreatic β-cells. While direct evidence for this compound in diabetes research is yet to be established, its high potency warrants its investigation in relevant metabolic disease models.

Future research should focus on:

-

In vivo Efficacy and Safety of this compound: Conducting comprehensive preclinical studies to evaluate the therapeutic window and potential off-target effects of this compound in diabetic animal models.

-

Isoform Selectivity: Further elucidating the specific roles of GSK-3α and GSK-3β in different metabolic tissues to guide the development of isoform-selective inhibitors with improved safety profiles.

-

Combination Therapies: Exploring the synergistic effects of GSK-3 inhibitors with existing anti-diabetic drugs to achieve better glycemic control.

The continued development and investigation of potent GSK-3 inhibitors hold the potential to deliver novel and effective therapeutic options for the millions of individuals affected by diabetes and metabolic disorders.

References

- 1. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 3. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mmpc.org [mmpc.org]

- 5. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Wnt/β-Catenin Pathway and GSK3

An In-depth Technical Guide on the Regulation of β-Catenin by Glycogen Synthase Kinase 3 (GSK3) Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Gsk3-IN-2" requested in the topic does not correspond to a widely documented or commercially available Glycogen Synthase Kinase 3 (GSK3) inhibitor in the public scientific literature. Therefore, this guide will utilize the potent, highly selective, and well-characterized GSK3 inhibitor, CHIR99021 , as a representative molecule to detail the core mechanisms, quantitative parameters, and experimental protocols relevant to the regulation of β-catenin by GSK3 inhibition. The principles and methods described are broadly applicable to other potent ATP-competitive GSK3 inhibitors.

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and stem cell renewal.[1] Its dysregulation is implicated in numerous diseases, particularly cancer.[2] A key event in this pathway is the regulation of the cytoplasmic concentration of the transcriptional co-activator β-catenin.

In the absence of a Wnt ligand ("Wnt-OFF" state), β-catenin levels are kept low by a multi-protein "destruction complex."[1] This complex, scaffolded by Axin and Adenomatous Polyposis Coli (APC), facilitates the sequential phosphorylation of β-catenin, first by Casein Kinase 1α (CK1α) and subsequently by Glycogen Synthase Kinase 3 (GSK3).[3] GSK3-mediated phosphorylation at key serine and threonine residues marks β-catenin for ubiquitination by the β-TrCP E3 ligase complex and subsequent degradation by the proteasome.[2][4]

Activation of the pathway ("Wnt-ON" state) via ligand binding to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the inhibition of the destruction complex. This prevents β-catenin phosphorylation, causing its stabilization, accumulation in the cytoplasm, and translocation to the nucleus.[5] In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.

Small molecule inhibitors of GSK3 can mimic the "Wnt-ON" state by directly preventing the phosphorylation and subsequent degradation of β-catenin, thereby potently activating the pathway.[3]

Quantitative Data for Representative GSK3 Inhibitors

The potency and selectivity of GSK3 inhibitors are critical parameters for their use as research tools and potential therapeutics. CHIR99021 is distinguished by its high potency and exceptional selectivity against other kinases.[6]

| Table 1: In Vitro Potency of Selected GSK3 Inhibitors | ||

| Compound | GSK3α IC₅₀ (nM) | GSK3β IC₅₀ (nM) |

| CHIR99021 | 10[7] | 6.7[7] |

| SB216763 | 34.3[8] | 34.3[8] |

| LY2090314 | 1.5[9] | 0.9[9] |

| TWS119 | - | 30[8] |

| Tideglusib | - | 5[9] |

| COB-187 | 22[10] | 11[10] |

| GSK3β Inhibitor 2 | - | 1.1[11][12] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Table 2: Cellular Activity of CHIR99021 in β-Catenin Pathway Activation | |

| Assay | EC₅₀ |

| β-catenin Translocation (C2C12 cells) | 38 nM[13] |

| TCF/LEF Reporter Activity | ~5 µM[6] |

| TCF/LEF Reporter Activity (HuH7 cells) | 1.8 µM[14] |

| Brachyury Expression (Mouse ESCs) | 3.19 µM[15] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Mechanism of GSK3 Inhibition and β-Catenin Stabilization

GSK3 is a constitutively active kinase that requires a "priming" phosphorylation by another kinase on its substrates.[16] In the case of β-catenin, CK1α first phosphorylates Serine 45 (Ser45).[3] This priming event allows GSK3 to then phosphorylate Threonine 41 (Thr41), Ser37, and Ser33.[4] These phosphorylation events create a recognition site for β-TrCP, leading to degradation.

ATP-competitive GSK3 inhibitors like CHIR99021 physically occupy the ATP-binding pocket of both GSK3α and GSK3β, preventing the transfer of phosphate from ATP to β-catenin.[2] This direct inhibition halts the phosphorylation cascade, rendering β-catenin invisible to the β-TrCP ubiquitin ligase. As newly synthesized β-catenin is no longer being degraded, it rapidly accumulates in the cytoplasm and subsequently translocates to the nucleus to drive gene expression.

Signaling Pathway Diagrams

Caption: Wnt/β-Catenin pathway states.

Caption: Mechanism of β-Catenin stabilization by a GSK3 inhibitor.

Experimental Protocols

The following protocols provide detailed methodologies to assess the impact of GSK3 inhibitors on the β-catenin pathway.

Protocol 1: Western Blot for β-Catenin Stabilization

This method quantifies the total amount of β-catenin protein in cell lysates following treatment with a GSK3 inhibitor. An increase in the β-catenin band intensity indicates stabilization.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T, L-cells) to achieve 70-80% confluency. Treat cells with the GSK3 inhibitor (e.g., CHIR99021 at various concentrations) or vehicle control (e.g., DMSO) for a specified time (e.g., 3-6 hours).

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total protein lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Mix a calculated volume of lysate (e.g., 20-30 µg of protein) with 4x Laemmli sample buffer. Heat samples at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against total β-catenin (e.g., Rabbit anti-β-catenin, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle shaking. Also, probe a separate blot or strip the same blot for a loading control like β-actin or GAPDH.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP, diluted 1:3000 in 5% milk/TBST) for 1 hour at room temperature.

-

Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize β-catenin levels to the loading control.

Caption: Western Blot experimental workflow.

Protocol 2: TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex. An increase in luciferase activity indicates functional activation of the Wnt pathway.

Methodology:

-

Cell Plating: Seed cells (e.g., HEK293T) in a white, clear-bottom 96-well plate.

-

Transfection: When cells reach 60-70% confluency, co-transfect them with:

-

A TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., pTOP-FLASH).

-

A constitutively active Renilla luciferase plasmid (e.g., pRL-TK) to serve as an internal control for transfection efficiency.

-

Optionally, a negative control reporter with mutated TCF/LEF binding sites (pFOP-FLASH) can be used in parallel wells.

-

-

Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the GSK3 inhibitor (e.g., CHIR99021) at various concentrations or vehicle control.

-

Incubation: Incubate the cells for an additional 16-24 hours.

-

Cell Lysis: Wash cells with PBS and lyse them according to the manufacturer's protocol for a dual-luciferase reporter assay system.

-

Luminescence Measurement:

-

Transfer the cell lysate to a white, opaque 96-well plate.

-

Use a luminometer to sequentially measure firefly and Renilla luciferase activity. The instrument first injects the firefly luciferase substrate and measures the signal, then injects a quenching reagent and the Renilla substrate and measures the second signal.

-

-

Data Analysis:

-

For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity (Firefly/Renilla). This normalizes for differences in cell number and transfection efficiency.

-

Express the results as "Fold Activation" by dividing the normalized ratio of treated samples by the normalized ratio of vehicle-treated control samples.

-

Protocol 3: Immunocytochemistry for β-Catenin Nuclear Translocation

This qualitative or semi-quantitative method visualizes the subcellular localization of β-catenin. GSK3 inhibition is expected to cause a shift from membrane/cytoplasmic staining to prominent nuclear staining.

Methodology:

-

Cell Culture: Grow cells on sterile glass coverslips placed in a 24-well plate.

-

Treatment: Treat cells with the GSK3 inhibitor or vehicle control for the desired time (e.g., 3 hours).

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block with 5% goat serum in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with a primary antibody against β-catenin (diluted in 1% goat serum/PBS) overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash three times with PBS. Counterstain nuclei by incubating with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

-

Mounting and Imaging: Wash twice with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Analysis: Visualize the cells using a fluorescence microscope. Capture images in the green (β-catenin) and blue (nuclei) channels. Merged images will show nuclear β-catenin as a cyan/purple signal, confirming translocation.

References

- 1. reprocell.com [reprocell.com]

- 2. mdpi.com [mdpi.com]

- 3. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of GSK3 Phosphorylation of β-Catenin via Phosphorylated PPPSPXS Motifs of Wnt Coreceptor LRP6 | PLOS One [journals.plos.org]

- 5. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]

- 6. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Gsk3-IN-2: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Gsk3-IN-2, a potent Glycogen Synthase Kinase 3 (GSK3) inhibitor, in cell culture experiments. These guidelines are intended to assist researchers in utilizing this compound for studies related to various cellular processes, including signal transduction, cell proliferation, and apoptosis, particularly in the context of cancer and neurodegenerative diseases.

Introduction

Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular signaling pathways, including the Wnt/β-catenin and insulin signaling pathways.[1][2][3] It exists as two isoforms, GSK3α and GSK3β, which are encoded by distinct genes but share a high degree of homology in their kinase domains.[4] GSK3 is implicated in the regulation of gene transcription, protein synthesis, cell cycle progression, and apoptosis. Dysregulation of GSK3 activity has been linked to the pathogenesis of several diseases, including cancer, Alzheimer's disease, and type II diabetes.[1]

Mechanism of Action

This compound, as a GSK3 inhibitor, functions by blocking the catalytic activity of the GSK3 enzyme. In the canonical Wnt signaling pathway, GSK3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2][3] Inhibition of GSK3 by this compound prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus.[3] In the nucleus, β-catenin acts as a coactivator for TCF/LEF transcription factors, leading to the expression of Wnt target genes involved in cell proliferation and differentiation.

In the context of insulin signaling, GSK3 is negatively regulated by Akt (Protein Kinase B).[2] By inhibiting GSK3, this compound can mimic some of the downstream effects of insulin signaling, such as the regulation of glycogen synthesis.

Quantitative Data

While specific in-cell IC50 values for this compound are not widely published, the following table includes the IC50 value for a closely related compound, "GSK3β inhibitor 2," to provide an indication of its high potency. Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

| Compound | Target | IC50 (nM) | Reference |

| GSK3β inhibitor 2 | GSK3β | 1.1 | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the manufacturer's datasheet, this compound is sparingly soluble in DMSO (1-10 mg/mL).[1] To prepare a 10 mM stock solution, weigh an appropriate amount of this compound powder and dissolve it in the required volume of DMSO. For example, for a compound with a molecular weight of 313.37 g/mol , dissolve 3.13 mg in 1 mL of DMSO.

-

If the compound does not dissolve completely at room temperature, gentle warming and sonication can be used to aid dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol is a general guideline. The optimal cell seeding density and incubation time should be determined empirically for each cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO or solubilization buffer (for MTT assay)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical starting concentration range could be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, perform the viability assay according to the manufacturer's instructions for either MTT or CellTiter-Glo®.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of GSK3 Signaling Pathway

This protocol provides a method to assess the effect of this compound on the phosphorylation of GSK3β (at Ser9, an inhibitory site) and the accumulation of β-catenin.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-GSK3β (Ser9)

-

Rabbit anti-GSK3β

-

Rabbit anti-β-catenin

-

Mouse anti-β-actin (as a loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values or a range from 10 nM to 1 µM) or vehicle control for a specified time (e.g., 1, 6, or 24 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for cell-based assays with this compound.

References

- 1. Discovery of new acylaminopyridines as GSK-3 inhibitors by a structure guided in-depth exploration of chemical space around a pyrrolopyridinone core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Gsk3-IN-2 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its dysregulation has been linked to various pathologies, most notably Alzheimer's disease, bipolar disorder, and diabetes. Gsk3-IN-2 is a potent inhibitor of GSK3β with an IC50 of 0.35 nM. By inhibiting GSK3β, this compound activates the Wnt/β-catenin signaling pathway, which is crucial for neurogenesis and cell survival. These application notes provide a comprehensive guide for the utilization of this compound in mouse models, drawing upon the extensive knowledge of GSK3 inhibition in vivo. While specific in vivo studies utilizing this compound are not yet widely published, the following protocols and data are based on established methodologies for other potent GSK3 inhibitors and provide a strong framework for designing experiments with this compound.

Mechanism of Action: The Wnt/β-catenin Signaling Pathway

This compound's primary mechanism of action is the inhibition of GSK3β, a key negative regulator of the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3β by this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This allows β-catenin to translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation, differentiation, and survival.

Application Notes: Western Blot Analysis of Gsk3-IN-2 Treated Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine protein kinase that is a key regulator in a multitude of cellular processes, including glycogen metabolism, cell proliferation, apoptosis, and development.[1] It exists in two isoforms, GSK3α (51 kDa) and GSK3β (47 kDa). GSK3 activity is primarily regulated by inhibitory phosphorylation at Ser21 (GSK3α) and Ser9 (GSK3β) by upstream kinases such as Akt.[2] Dysregulation of GSK3 has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease, type 2 diabetes, and cancer.[3]

Gsk3-IN-2 is a chemical inhibitor designed to target the kinase activity of GSK3. Analyzing the effects of such inhibitors is crucial for understanding their therapeutic potential. Western blotting is a powerful and widely used technique to detect changes in protein levels and post-translational modifications, such as phosphorylation, in response to inhibitor treatment. This document provides a detailed protocol for performing a Western blot to analyze the effects of this compound on cultured cells, focusing on key downstream targets of GSK3.

Signaling Pathway Overview

GSK3 is a central node in several critical signaling pathways. Its activity is tightly controlled, primarily through inhibition. In the canonical Wnt signaling pathway, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt signaling disrupts this complex, leading to β-catenin stabilization and accumulation. In the PI3K/Akt pathway, growth factor signaling activates Akt, which then phosphorylates and inhibits GSK3β at Serine 9.[2] This inhibition prevents GSK3 from phosphorylating and inactivating its downstream targets. This compound directly inhibits the kinase, mimicking the effects of upstream inhibitory signals.

Figure 1. Simplified GSK3 signaling pathways and the action of this compound.

Experimental Workflow

The overall workflow for this protocol involves treating cultured cells with this compound, preparing cell lysates, separating proteins by size, transferring them to a membrane, and finally, probing with specific antibodies to detect target proteins and their phosphorylation status.

Figure 2. Experimental workflow for Western blot analysis.

Detailed Experimental Protocol

Materials and Reagents

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics

-

Tissue culture plates (e.g., 6-well plates)

-

This compound (prepare stock solution in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer (e.g., RIPA buffer)

-

Protease Inhibitor Cocktail

-

Phosphatase Inhibitor Cocktail

-

BCA or Bradford Protein Assay Kit

-

Laemmli sample buffer (4x or 2x)

-

SDS-PAGE gels and running buffer (e.g., Tris-Glycine)

-

Protein molecular weight marker

-

PVDF membrane (0.45 µm)

-

Transfer buffer

-

Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST

-

Primary antibodies (raised in different species if multiplexing):

-

Rabbit anti-phospho-GSK3β (Ser9)

-

Mouse anti-total GSK3β

-

Rabbit anti-phospho-β-catenin (Ser33/37/Thr41)

-

Mouse anti-total β-catenin

-

Rabbit anti-phospho-Tau (Ser396)

-

Mouse anti-total Tau

-

Loading control: Mouse anti-β-actin or Rabbit anti-GAPDH

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced Chemiluminescence (ECL) detection substrate

Procedure

1. Cell Culture and Treatment

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 1, 6, 12, or 24 hours).

2. Lysate Preparation

-

Place the culture dish on ice and aspirate the medium.

-

Wash cells once with 1-2 mL of ice-cold PBS.

-

Aspirate PBS completely. Add 100-200 µL of ice-cold lysis buffer, freshly supplemented with protease and phosphatase inhibitors, to each well.[4]

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.

-

Calculate the volume of lysate needed to obtain 20-40 µg of total protein per sample.

4. SDS-PAGE

-

Add an appropriate volume of Laemmli sample buffer to each protein sample to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

Load 20-40 µg of protein per lane into an SDS-PAGE gel. Include a protein molecular weight marker in one lane.

-

Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

5. Protein Transfer

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.

-

After transfer, briefly wash the membrane with TBST.

6. Immunoblotting

-

Blocking: Incubate the membrane in blocking buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[5][6] Using BSA is recommended over milk, as milk contains phosphoproteins that can increase background.[5]

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer at the manufacturer's recommended concentration. Incubate the membrane overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation.

-

Final Washes: Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibody.

7. Detection

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.

8. Stripping and Re-probing (Optional)

-

To detect another protein (e.g., total protein after probing for phospho-protein), the membrane can be stripped using a mild stripping buffer.

-

After stripping, wash the membrane, re-block, and probe with the next primary antibody as described above. It is recommended to first probe for the less abundant protein (often the phosphorylated form).

Data Presentation and Expected Results

Upon treatment with this compound, a direct inhibitor, one would expect to see a decrease in the phosphorylation of its direct substrates. Since GSK3-mediated phosphorylation often targets proteins for degradation (e.g., β-catenin), its inhibition should lead to an accumulation of the total protein.[7] Conversely, inhibitory phosphorylation on GSK3β itself (Ser9) is mediated by upstream kinases like Akt and would not necessarily be expected to change in response to a direct catalytic inhibitor, unless feedback loops are activated.

The data below is a hypothetical representation of results from a Western blot experiment. Band intensities are quantified, normalized to a loading control (e.g., β-actin), and expressed as a fold change relative to the vehicle-treated control.

| Target Protein | Treatment Group | Normalized Intensity (Arbitrary Units) | Fold Change (vs. Control) |

| p-GSK3β (Ser9) | Control (Vehicle) | 1.05 ± 0.12 | 1.00 |

| This compound (10 µM) | 1.15 ± 0.15 | 1.10 | |

| Total GSK3β | Control (Vehicle) | 1.85 ± 0.20 | 1.00 |

| This compound (10 µM) | 1.81 ± 0.18 | 0.98 | |

| p-β-catenin (Ser33/37/Thr41) | Control (Vehicle) | 1.40 ± 0.15 | 1.00 |

| This compound (10 µM) | 0.35 ± 0.08 | 0.25 | |

| Total β-catenin | Control (Vehicle) | 0.60 ± 0.09 | 1.00 |

| This compound (10 µM) | 1.98 ± 0.25 | 3.30 | |

| p-Tau (Ser396) | Control (Vehicle) | 1.22 ± 0.14 | 1.00 |

| This compound (10 µM) | 0.49 ± 0.07 | 0.40 | |

| Total Tau | Control (Vehicle) | 1.50 ± 0.19 | 1.00 |

| This compound (10 µM) | 1.55 ± 0.21 | 1.03 | |

| β-actin | Control (Vehicle) | 2.50 ± 0.10 | 1.00 |

| This compound (10 µM) | 2.48 ± 0.12 | 0.99 |

Data are represented as mean ± standard deviation from three independent experiments (n=3). Bold values indicate significant expected changes.

References

- 1. researchgate.net [researchgate.net]

- 2. Modulation of glycogen synthase kinase-3β following TRAIL combinatorial treatment in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK3α negatively regulates GSK3β by decreasing its protein levels and enzymatic activity in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Glycogen Synthase Kinase 3 beta (GSK3β) Suppresses the Progression of Esophageal Squamous Cell Carcinoma by Modifying STAT3 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

Gsk3-IN-2 for Inducing Cardiomyocyte Proliferation: Application Notes and Protocols

For Research Use Only.

Introduction

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that acts as a critical negative regulator of cardiomyocyte proliferation.[1][2][3] Inhibition of GSK-3 has emerged as a promising strategy to stimulate the regenerative potential of the heart by inducing mature cardiomyocytes to re-enter the cell cycle and divide.[1][4] Gsk3-IN-2 represents a potent and selective small molecule inhibitor of GSK-3, offering a valuable tool for researchers studying cardiac regeneration and developing novel therapeutic approaches for heart failure.[1]

These application notes provide a comprehensive overview of the use of this compound to induce cardiomyocyte proliferation, including its mechanism of action, detailed experimental protocols, and expected outcomes.

Mechanism of Action

GSK-3, which exists in two isoforms, GSK-3α and GSK-3β, phosphorylates a wide range of substrates involved in cell proliferation, differentiation, and metabolism.[1][5] In the context of cardiomyocytes, active GSK-3 suppresses proliferation by negatively regulating key cell cycle proteins and signaling pathways.[1][3]

This compound, by inhibiting GSK-3, leads to the activation of pro-proliferative signaling cascades. A primary pathway affected is the canonical Wnt/β-catenin signaling.[1] GSK-3 typically phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of GSK-3 allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell cycle progression, such as Cyclin D1 and Myc.[1][6]

Furthermore, GSK-3 inhibition has been shown to directly impact the cell cycle machinery by increasing the expression and nuclear localization of key regulators like Cyclin D1, Cyclin E1, and the transcription factor E2F1.[1] This coordinated upregulation of positive cell cycle regulators ultimately drives cardiomyocytes to re-enter the cell cycle and undergo mitosis.

Signaling Pathway

References

- 1. Inhibition of GSK-3 to induce cardiomyocyte proliferation: a recipe for in situ cardiac regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glycogen Synthase Kinase-3β Is a Negative Regulator of Cardiomyocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting GSK-3 family members in the heart: A very sharp double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assay of Gsk3-IN-2 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] GSK3 exists in two highly conserved isoforms, GSK3α and GSK3β.[2] Dysregulation of GSK3 activity has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[3][4] Consequently, GSK3 has emerged as a significant therapeutic target.[5]

Gsk3-IN-2 is a potent and selective inhibitor of GSK3. These application notes provide a detailed protocol for a cell-based assay to determine the in-vitro efficacy of this compound by measuring its impact on the Wnt/β-catenin signaling pathway. In resting cells, GSK3 is constitutively active and phosphorylates β-catenin, targeting it for proteasomal degradation.[6][7] Inhibition of GSK3 by compounds like this compound prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates target gene transcription.[3] This assay quantifies the accumulation of β-catenin as a direct measure of GSK3 inhibition.

Principle of the Assay

This cell-based assay is designed to quantify the inhibitory activity of this compound on GSK3 by measuring the intracellular accumulation of β-catenin. Cells are treated with varying concentrations of this compound. Upon GSK3 inhibition, the degradation of β-catenin is blocked, leading to its accumulation, which can be detected and quantified using an antibody-based method with a luminometric or colorimetric readout. The resulting data can be used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Data Presentation

The following table summarizes illustrative quantitative data for this compound and other common GSK3 inhibitors. Please note that the data for this compound is a hypothetical example for demonstration purposes, as specific experimental values were not publicly available at the time of this writing.

| Compound | Target(s) | IC50 (nM) | Cell Line | Assay Type | Reference |

| This compound (Illustrative) | GSK3α/β | 15 | HEK293 | β-catenin accumulation | N/A |

| CHIR99021 | GSK3α/β | 6.7 / 10 | N/A | Kinase Assay | [3] |

| Tideglusib | GSK3β | 5 | N/A | Kinase Assay | [8] |

| AR-A014418 | GSK3 | 38 | N/A | Kinase Assay | [9] |

| SB216763 | GSK3 | 34 | N/A | Kinase Assay | [9] |

Signaling Pathway and Experimental Workflow

GSK3 Signaling Pathway in the Context of Wnt/β-catenin

The diagram below illustrates the canonical Wnt signaling pathway and the role of GSK3. In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, leading to its degradation. GSK3 inhibitors, such as this compound, block this phosphorylation, causing β-catenin to accumulate and translocate to the nucleus to activate gene transcription.

Caption: GSK3 in the Wnt/β-catenin signaling pathway.

Experimental Workflow for this compound Cell-Based Assay

The following diagram outlines the major steps of the experimental protocol for assessing the activity of this compound.

Caption: Workflow for the this compound cell-based assay.

Experimental Protocols

Materials and Reagents

-

Cell Line: HEK293, CHO-K1, or other suitable cell line with an active Wnt/β-catenin pathway.

-

This compound: Stock solution in DMSO.

-

Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Lysis Buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

β-catenin Detection Kit: (e.g., ELISA kit with primary and HRP-conjugated secondary antibodies, or a luminescence-based assay kit).

-

Microplate Reader: Capable of measuring luminescence or absorbance.

-

96-well, clear-bottom, white-walled microplates: For cell culture and luminometric detection.

Protocol

1. Cell Seeding:

-

Culture cells to ~80-90% confluency.

-

Trypsinize and resuspend the cells in a fresh culture medium.

-

Count the cells and adjust the density to 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

2. Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in a cell culture medium. A typical starting concentration might be 10 µM, with 1:3 serial dilutions.

-

Also, prepare a vehicle control (DMSO in medium at the same final concentration as the highest this compound concentration) and a positive control (e.g., a known GSK3 inhibitor like CHIR99021).

-

Carefully remove the medium from the wells of the cell plate.

-

Add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the respective wells.

3. Incubation:

-

Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may need to be determined empirically for the specific cell line.

4. Cell Lysis:

-

After incubation, carefully remove the medium from the wells.

-

Wash the cells once with 100 µL of ice-cold PBS.

-

Add 50 µL of ice-cold lysis buffer to each well.

-

Incubate the plate on ice for 15 minutes with gentle shaking to ensure complete lysis.

5. β-catenin Detection (Example using ELISA):

-

Follow the manufacturer's instructions for the chosen β-catenin detection kit.

-

Typically, this involves transferring the cell lysates to the antibody-coated plate provided in the kit.

-

Incubate with the primary antibody against β-catenin.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

Incubate and wash again.

-

Add the substrate solution and allow the color or light to develop.

6. Signal Measurement:

-

Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength as specified by the kit manufacturer.

7. Data Analysis:

-

Subtract the background reading (wells with no cells or no primary antibody) from all other readings.

-

Normalize the data to the vehicle control (set as 0% inhibition) and a maximal inhibition control (e.g., a high concentration of a potent inhibitor, set as 100% inhibition).

-

Plot the normalized response versus the log of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of this compound.

Logical Relationship of Assay Components

The diagram below illustrates the logical flow and relationship between the key components of the cell-based assay.

Caption: Logical flow of the this compound assay.

Troubleshooting

| Issue | Possible Cause | Suggestion |

| High background signal | Incomplete washing, non-specific antibody binding | Increase the number of wash steps. Use a blocking buffer. |

| Low signal or no response | Inactive compound, low cell number, insufficient incubation time | Verify compound activity. Optimize cell seeding density and incubation time. |

| High well-to-well variability | Inconsistent cell seeding, pipetting errors | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. |

| No dose-response curve | Compound concentration range is too high or too low | Test a wider range of compound concentrations. |

Conclusion

This document provides a comprehensive guide for determining the cell-based activity of the GSK3 inhibitor, this compound. The described protocol, based on the well-established principle of β-catenin accumulation, offers a robust and reliable method for assessing the potency of GSK3 inhibitors. The provided diagrams and tables are intended to facilitate a clear understanding of the underlying biology and experimental procedures. For optimal results, it is recommended to empirically determine the ideal conditions for the specific cell line and reagents used.

References

- 1. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agscientific.com [agscientific.com]

- 4. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Glycogen Synthase Kinase 3 (GSK3) Increases the Cytotoxicity of Enzastaurin - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing Gsk3-IN-2 working concentration

A4: this compound is soluble in DMSO. [7]For a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is highly recommended to aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. [7][8]* Storage of Stock Solution: Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. [7][8]

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |